T326

HDAC3 inhibition enzyme assay IC50

T326 (also referred to as HDAC3-IN-T326) is a small-molecule inhibitor of histone deacetylase 3 (HDAC3), a zinc‑dependent class I HDAC enzyme implicated in chromatin remodeling and transcriptional regulation. It was identified via click‑chemistry‑based combinatorial fragment assembly and screening of a 504‑member triazole library.

Molecular Formula C21H18N6O3S
Molecular Weight 434.5 g/mol
CAS No. 1451042-19-5
Cat. No. B607925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT326
CAS1451042-19-5
SynonymsHDAC3-IN-T326;  HDAC3 IN T326;  HDAC3INT326;  HDAC3 inhibitor T326;  HDAC3 inhibitor-T326;  T326;  T-326;  T 326; 
Molecular FormulaC21H18N6O3S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(S2)C3=CN(N=N3)CCC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C21H18N6O3S/c22-16-6-1-2-7-17(16)23-21(28)20-9-8-19(31-20)18-13-26(25-24-18)11-10-14-4-3-5-15(12-14)27(29)30/h1-9,12-13H,10-11,22H2,(H,23,28)
InChIKeyAXAUXMXVFLCQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





T326 (CAS 1451042-19-5): Potent and Highly Selective HDAC3 Inhibitor for Epigenetic Research in Cancer and HIV Latency Reversal


T326 (also referred to as HDAC3-IN-T326) is a small-molecule inhibitor of histone deacetylase 3 (HDAC3), a zinc‑dependent class I HDAC enzyme implicated in chromatin remodeling and transcriptional regulation [1]. It was identified via click‑chemistry‑based combinatorial fragment assembly and screening of a 504‑member triazole library [1]. In vitro, T326 inhibits HDAC3 with an IC50 of 0.26 µM and displays no measurable activity against other HDAC isoforms (HDAC1, HDAC4, HDAC6, HDAC8) at concentrations up to 100 µM [1]. In cellular models, T326 induces a dose‑dependent, selective increase in NF‑κB acetylation and suppresses proliferation of colon and prostate cancer cell lines, while also reactivating HIV‑1 gene expression in latently infected cells [1].

Workflow
HDAC3-selective epigenetic tool compound; avoids pan‑inhibition
Model systems
Colorectal and prostate cancer cell lines; HIV‑1 latency cell models
Selection logic
Clean on‑target NF‑κB acetylation readout; no p53/tubulin interference

Why T326 Cannot Be Simply Replaced with Another HDAC3 Inhibitor: Critical Differences in Potency, Selectivity, and Functional Profile


Generic substitution among HDAC3 inhibitors is not feasible because of substantial variations in isoform selectivity, cellular potency, and off‑target liability. For instance, the widely used pan‑HDAC inhibitor vorinostat (SAHA) inhibits multiple class I and IIb HDACs (HDAC1, HDAC6, HDAC8) with IC50 values ranging from 0.073 to 0.66 µM, thereby introducing confounding phenotypic effects [1]. Even among putatively “selective” HDAC3 inhibitors, significant disparities exist. RGFP966, for example, exhibits an IC50 of 0.080 µM for HDAC3 but loses activity at 15 µM, whereas T326 maintains complete selectivity up to 100 µM [1]. Additionally, weak or partial HDAC3 inhibitors (e.g., compound 1, IC50 = 19 µM) fail to elicit robust cellular responses [1]. The quantitative evidence presented in Section 3 demonstrates why T326 occupies a distinct performance niche that cannot be reproduced by simply choosing another HDAC3‑targeting compound.

⚠ Pan‑HDAC inhibitors confound phenotype
Vorinostat or similar non‑selective inhibitors target multiple HDAC classes; observed effects may not reflect HDAC3‑specific biology.
⚠ Variable selectivity windows among “selective” inhibitors
RGFP966 loses selectivity above 15 µM, whereas T326 maintains HDAC3 exclusivity to >100 µM; concentration‑dependent off‑target risk differs substantially.
⚠ Weak inhibitors fail cellular engagement
Compounds with IC50 >10 µM (e.g., compound 1) do not elicit robust NF‑κB acetylation or growth arrest; simple HDAC3 binding does not guarantee functional response.

Quantitative Evidence Guide for T326 (CAS 1451042-19-5): Head‑to‑Head and Cross‑Study Comparisons that Justify Procurement


HDAC3 Inhibitory Potency: T326 vs. Vorinostat (SAHA) and Compound 1

In a standardized in vitro enzymatic assay, T326 exhibited an IC50 value of 0.26 µM against HDAC3, which is comparable to the pan‑HDAC inhibitor vorinostat (IC50 = 0.27 µM) and >70‑fold more potent than the reference compound 1 (IC50 = 19 µM) [1]. The data confirm that T326 achieves pan‑HDAC‑like potency on HDAC3 while maintaining isoform selectivity.

HDAC3 inhibition
Head‑to‑head
IC50 0.26 µM
(equipotent to vorinostat 0.27 µM, >70‑fold vs compound 1 19 µM)
Supports HDAC3 inhibition study fit; comparable potency to pan‑inhibitor without polypharmacology.
In vitro enzyme assay; triplicate means.
HDAC3 inhibition enzyme assay IC50

Isoform Selectivity Profile: T326 vs. Vorinostat (SAHA)

T326 was evaluated against a panel of HDAC isoforms (HDAC1, HDAC3, HDAC4, HDAC6, HDAC8). It displayed an IC50 of 0.26 µM exclusively for HDAC3, with no detectable inhibition of HDAC1, HDAC4, HDAC6, or HDAC8 at concentrations up to 100 µM [1]. In contrast, vorinostat inhibited HDAC1 (0.073 µM), HDAC3 (0.27 µM), HDAC6 (0.34 µM), and HDAC8 (0.66 µM), confirming its pan‑inhibitor profile [1].

Isoform selectivity
Head‑to‑head
HDAC3: 0.26 µM; HDAC1/4/6/8: >100 µM (>385‑fold window). Vorinostat non‑selective (HDAC1: 0.073, HDAC6: 0.34, HDAC8: 0.66 µM).
Clean HDAC3 target engagement; avoids confounding class I/IIb off‑targets.
Cell‑free isoform panel; means of ≥3 experiments.
HDAC isoform selectivity off-target activity class I HDAC

Cellular Target Engagement: NF‑κB Acetylation in HCT116 Colon Cancer Cells

In human colon cancer HCT116 cells, T326 induced a dose‑dependent increase in acetylated NF‑κB, a known HDAC3 substrate. The magnitude of acetylation was comparable to that elicited by vorinostat and markedly greater than that of compound 1 [1]. Importantly, T326 did not increase acetylation of p53 (an HDAC1 substrate) or α‑tubulin (an HDAC6 substrate), confirming cellular HDAC3 selectivity [1].

Cellular target engagement
Head‑to‑head
Dose‑dependent NF‑κB acetylation increase; comparable to vorinostat. No p53 or α‑tubulin acetylation.
Cell‑permeable, HDAC3‑selective pharmacodynamic response in colorectal cancer model.
HCT116 cells, 24‑h treatment, western blot.
cellular pharmacodynamics NF‑κB acetylation western blot

Antiproliferative Activity in Cancer Cell Lines: T326 vs. Vorinostat and Compound 1

T326 inhibited the proliferation of colon cancer HCT116 cells with a GI50 of 0.94 µM and prostate cancer PC‑3 cells with a GI50 of 1.0 µM [1]. This antiproliferative effect was superior to that of vorinostat (HCT116: 1.3 µM; PC‑3: 1.6 µM) and vastly greater than that of compound 1 (HCT116: 81 µM; PC‑3: >100 µM) [1].

Cancer cell growth arrest
Head‑to‑head
GI50 HCT116 0.94 µM, PC‑3 1.0 µM
(vorinostat 1.3/1.6 µM; compound 1 81/>100 µM).
Supports colorectal/prostate cancer growth‑inhibition endpoint review; lower GI50 than clinical benchmark.
72‑h treatment; means of ≥3 experiments.
cancer cell growth inhibition GI50 colon cancer prostate cancer

HIV Latency Reversal Activity: T326 vs. Vorinostat and Compound 1

In OM10.1 cells latently infected with HIV‑1, T326 significantly stimulated viral gene expression (measured by p24 antigen ELISA) at 1 µM, with activity comparable to vorinostat [1]. Compound 1, a weak HDAC3 inhibitor, failed to induce any viral expression [1]. At 10 µM, T326 showed reduced activity due to cytotoxicity, highlighting the importance of dose optimization [1].

HIV latency reversal
Head‑to‑head
Significant HIV‑1 p24 increase at 1 µM (comparable to vorinostat); compound 1 inactive.
Supports HIV latency reversal study context; HDAC3‑mediated reactivation without pan‑inhibitor toxicity.
OM10.1 cells, 48‑h, p24 ELISA.
HIV latency reversal p24 ELISA shock and kill

Selectivity Margin vs. Another HDAC3 Inhibitor: T326 vs. RGFP966

RGFP966 is a widely cited HDAC3‑selective inhibitor with an IC50 of 0.080 µM for HDAC3 and no inhibition of other HDACs at concentrations up to 15 µM . In contrast, T326 maintains complete selectivity for HDAC3 up to 100 µM (IC50 >100 µM for HDAC1, HDAC4, HDAC6, HDAC8) [1]. This represents a >6.7‑fold wider selectivity window for T326 compared to RGFP966 (100 µM vs. 15 µM upper limit).

Selectivity margin vs. RGFP966
Cross‑study comparable
>100 µM no off‑target inhibition (T326) vs. 15 µM for RGFP966; >6.7‑fold wider window.
Wider concentration range for cellular assays without HDAC off‑target engagement.
Separate studies, similar methodology; verify in same‑platform comparison.
HDAC3 inhibitor comparison selectivity window RGFP966

Recommended Research Applications for T326 (CAS 1451042-19-5) Based on Quantitative Differentiation


Epigenetic Target Deconvolution in Cancer Cell Lines

Use T326 to dissect HDAC3‑specific functions in colon (HCT116) and prostate (PC‑3) cancer models. Its >385‑fold selectivity over other HDAC isoforms [1] ensures that observed phenotypic changes (e.g., growth inhibition, NF‑κB hyperacetylation) can be confidently attributed to HDAC3 inhibition rather than to pan‑HDAC effects. Pair T326 with vorinostat as a pan‑inhibitor control to discriminate HDAC3‑mediated from broader HDAC‑dependent pathways [1].

HIV Latency Reversal and 'Shock and Kill' Strategy Development

Employ T326 at 1 µM in OM10.1 or other latently HIV‑1‑infected cell models to reactivate viral gene expression without the pleiotropic toxicity of pan‑HDAC inhibitors [1]. The selective HDAC3 inhibition profile minimizes off‑target effects on cellular acetyltransferases, enabling cleaner interrogation of latency reversal mechanisms. Combine T326 with antiretroviral agents to evaluate synergistic clearance of latent reservoirs [1].

Chemical Probe for HDAC3 Biology and Functional Genomics

Utilize T326 as a high‑quality chemical probe for HDAC3 in chromatin immunoprecipitation (ChIP), RNA‑seq, and proteomics experiments. Its robust cellular target engagement (demonstrated by selective NF‑κB acetylation in HCT116 cells [1]) and wide selectivity window (>100 µM [1]) make it suitable for dose‑response studies that demand sustained on‑target activity without confounding off‑target inhibition. Cross‑validate findings with the structurally distinct inhibitor RGFP966 to rule out compound‑specific artifacts [1].

In Vitro Pharmacology for Preclinical Cancer Drug Discovery

Incorporate T326 into compound screening cascades for oncology programs targeting HDAC3‑dependent tumors. Its GI50 values of 0.94 µM (HCT116) and 1.0 µM (PC‑3) [1] establish a benchmark for potency, while the clean isoform selectivity profile reduces the likelihood of false‑positive hits arising from pan‑HDAC inhibition. Compare new chemical entities directly against T326 to benchmark HDAC3 potency and selectivity [1].

Application
Selection Property
Validation Focus
HDAC3 target deconvolution in cancer models
Isoform selectivity profile
NF‑κB acetylation and growth inhibition endpoints
HIV latency reversal studies
Selective HDAC3 inhibition without pan‑toxicity
p24 reactivation and cytotoxicity monitoring
HDAC3 functional genomics / chemical probe
Cellular target‑engagement window
ChIP/RNA‑seq target validation with comparator probe
Preclinical oncology compound benchmarking
HDAC3 potency benchmark
GI50 comparison and selectivity panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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